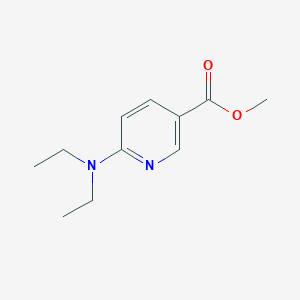

Methyl 6-(diethylamino)nicotinate

Description

Properties

IUPAC Name |

methyl 6-(diethylamino)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-4-13(5-2)10-7-6-9(8-12-10)11(14)15-3/h6-8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYJCIGZNMMQDRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC=C(C=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70383372 | |

| Record name | methyl 6-(diethylamino)nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

690632-37-2 | |

| Record name | methyl 6-(diethylamino)nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextual Significance of Substituted Nicotinates in Synthetic Methodologies and Chemical Transformations

Substituted nicotinates, esters of nicotinic acid, represent a pivotal class of heterocyclic compounds in the field of organic synthesis. Their pyridine (B92270) core, functionalized with both an ester and various substituents, offers a versatile scaffold for a wide array of chemical transformations. These compounds are instrumental as intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The reactivity of the pyridine ring and the ester group can be strategically manipulated to build diverse molecular architectures.

The significance of substituted nicotinates is underscored by their role in the synthesis of biologically active molecules. For instance, methyl 6-methylnicotinate (B8608588) serves as a key intermediate in the production of the non-steroidal anti-inflammatory drug (NSAID) etoricoxib. Furthermore, derivatives of substituted nicotinates are investigated for their potential in treating metabolic diseases. The ability to introduce a variety of functional groups onto the pyridine ring allows for the fine-tuning of a molecule's steric and electronic properties, which is crucial for establishing structure-activity relationships.

One of the key synthetic strategies involving substituted nicotinates is their use in condensation reactions. For example, ethyl nicotinate (B505614) reacts with N-vinyl-2-pyrrolidinone to form myosmine, a precursor in the synthesis of nicotine (B1678760). mdpi.comnih.gov This highlights the role of the ester group in facilitating carbon-carbon bond formation. Additionally, the pyridine nitrogen and the ester group can influence the regioselectivity of further reactions on the aromatic ring.

Moreover, substituted nicotinates are valuable precursors for creating more complex heterocyclic systems. For example, methyl 6-bromonicotinate is a versatile starting material for introducing various functional groups through substitution of the bromine atom, enabling the construction of diverse organic molecules. guidechem.com This reactivity is fundamental in developing libraries of compounds for drug discovery and pesticide development. guidechem.com The ability to undergo transformations such as silylcupration of N-acylpyridinium salts further expands the synthetic utility of these compounds, leading to the formation of silyl-substituted methyl nicotinates. researchgate.net

Historical and Current Perspectives on the Synthesis of Amine Functionalized Pyridine Esters

The synthesis of amine-functionalized pyridine (B92270) esters has evolved significantly, driven by the importance of these compounds as building blocks in medicinal chemistry and materials science. Historically, the introduction of an amino group onto a pyridine ring often involved harsh reaction conditions and multi-step procedures.

Early methods for preparing substituted methyl pyridinecarboxylates, including those with amino groups, often started from readily available materials like 2-picoline or 2-amino-5-nitropyridine. researchgate.net These syntheses could involve several steps of oxidation, nitration, and subsequent reduction or substitution to install the desired functionalities. For example, methyl 6-substituted nicotinates, where the substituent could be a dimethylamino group (Me2N), were prepared from the corresponding 2-amino-n-methylpyridine.

A significant advancement in the synthesis of amine-functionalized pyridines, including their ester derivatives, is the Hantzsch pyridine synthesis, first reported in 1881. wikipedia.org This multi-component reaction involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia. wikipedia.org While this method directly produces dihydropyridines, subsequent oxidation yields the corresponding pyridine derivatives. wikipedia.org The Bohlmann-Rahtz pyridine synthesis offers an alternative by reacting enamines with ethynylketones, which after cyclodehydration, produces substituted pyridines. organic-chemistry.org This method avoids the final oxidation step required in the Hantzsch synthesis. organic-chemistry.org

More contemporary approaches focus on developing greener and more efficient catalytic methods. Biocatalysis, for instance, has emerged as a powerful tool for sustainable amide formation, which can be extended to the synthesis of nicotinamide (B372718) derivatives from methyl nicotinates and various amines using enzymes like Novozym® 435 in continuous-flow microreactors. nih.gov This method offers high product yields in significantly shorter reaction times compared to traditional batch processes. nih.gov

Transition-metal catalysis has also revolutionized the synthesis of functionalized pyridines. Palladium-catalyzed cross-coupling reactions, such as the Liebeskind-Srogl reaction, have been adapted for the synthesis of arylated pyridines. acs.org While traditionally used for ketone synthesis, recent developments have enabled a decarbonylative version for the C4-arylation of pyridines. acs.org Furthermore, methods for the direct functionalization of pyridines via phosphonium (B103445) salts have been developed, allowing for the selective transformation of C-H bonds into other functional groups. acs.org

The synthesis of Methyl 6-(diethylamino)nicotinate itself can be approached through various modern synthetic strategies. Optimization of these syntheses often involves careful selection of catalysts, such as palladium or copper for amination steps, and precise control of reaction conditions like temperature to prevent side reactions. Purification techniques like column chromatography are typically employed to isolate the final product with high purity.

Research Rationale and Academic Objectives of Investigating Methyl 6 Diethylamino Nicotinate

Strategic Approaches to C-6 Functionalization of Nicotinate (B505614) Scaffolds

The introduction of a diethylamino group at the C-6 position of a nicotinate scaffold is a critical step in the synthesis of this compound. This transformation typically starts from a precursor like Methyl 6-chloronicotinate. cymitquimica.comchemicalbook.comtcichemicals.com The reactivity of the pyridine ring is central to these strategies.

Mechanistic Insights into Amination Reactions at the Pyridine C-6 Position

The amination at the C-6 position of the pyridine ring predominantly proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. byjus.comwikipedia.org This reaction is facilitated by the inherent electron-deficient nature of the pyridine ring, which is further activated by the presence of an electron-withdrawing group, such as the methyl ester at the C-3 position. byjus.comwikipedia.org

Application of Catalytic Methods for Selective Amine Introduction

Catalytic methods have become indispensable for the selective and efficient introduction of amines onto aromatic scaffolds, including the synthesis of this compound.

The Buchwald-Hartwig amination stands out as a powerful and versatile palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen (C-N) bonds. wikipedia.orglibretexts.orgnumberanalytics.com This reaction has largely replaced harsher traditional methods for synthesizing aryl amines due to its broad substrate scope and functional group tolerance. wikipedia.org The reaction couples an aryl halide or pseudohalide (like a triflate) with an amine in the presence of a palladium catalyst and a base. organic-chemistry.orgyoutube.com

The catalytic cycle is generally understood to involve the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine and subsequent deprotonation by the base to form a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst. libretexts.orgyoutube.com The efficiency of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine (B1218219) ligands, which stabilize the palladium catalyst and influence the rates of the catalytic cycle steps. youtube.com Bulky and electron-rich phosphine ligands are often employed to enhance the reaction's effectiveness. youtube.com

Table 1: Comparison of Catalytic Systems for C-N Cross-Coupling

| Catalyst System | Typical Ligands | Common Substrates | Reaction Conditions | Advantages |

| Palladium-based | Buchwald-type phosphines (e.g., XPhos, SPhos) youtube.com | Aryl halides (Cl, Br, I), triflates organic-chemistry.org | Base (e.g., NaOtBu, K3PO4), inert solvent (e.g., toluene, dioxane) libretexts.org | High efficiency, broad substrate scope, good functional group tolerance wikipedia.orglibretexts.org |

| Copper-based | Diamines, amino acids | Aryl halides (I, Br) | Higher temperatures often required | Lower cost compared to palladium |

While transition metal catalysis is dominant, research into organocatalytic methods for C-N bond formation is an emerging field. These approaches offer the advantage of avoiding potentially toxic and expensive heavy metals. However, for the specific transformation to this compound, organocatalytic methods are less commonly reported in the literature compared to transition metal-mediated strategies.

Esterification and Transesterification Reactions in Nicotinate Synthesis

The methyl ester group of this compound can be introduced either by direct esterification of the corresponding carboxylic acid or through transesterification.

Optimization of Methyl Ester Formation and Exchange Protocols

The synthesis of nicotinate esters is a well-established process. A common laboratory and industrial method is the Fischer esterification, which involves reacting the nicotinic acid derivative with an alcohol, such as methanol (B129727), in the presence of a strong acid catalyst like sulfuric acid. chemicalbook.comgoogle.com The reaction is typically carried out under reflux conditions. chemicalbook.comscholarsresearchlibrary.com For instance, Methyl nicotinate can be synthesized by refluxing nicotinic acid in methanol with concentrated sulfuric acid for several hours. chemicalbook.com Another method involves reacting 6-methylnicotinic acid with methanol saturated with gaseous hydrogen chloride. prepchem.com

Optimization of these protocols often involves adjusting reaction times, temperature, and the molar ratio of reactants to maximize yield. nih.gov For industrial applications, factors like the ease of removal of the catalyst and byproducts are also crucial. google.com In some cases, solid acid catalysts like molybdenum on silica (B1680970) have been explored as alternatives to mineral acids. researchgate.net

Transesterification is another viable route, where an existing ester is reacted with a different alcohol in the presence of an acid or base catalyst. google.comgoogleapis.com For example, a C1-C4 alkyl ester of nicotinic acid can be reacted with another alcohol to produce a different ester. This process can be driven to completion by removing the lower-boiling alcohol byproduct, often under a partial vacuum. google.comgoogleapis.com

Table 2: Common Esterification Methods for Nicotinic Acid Derivatives

| Method | Reagents | Catalyst | Conditions | Key Features |

| Fischer Esterification | Nicotinic acid, Methanol | Concentrated H₂SO₄ chemicalbook.com | Reflux chemicalbook.com | Common, reversible, requires acid catalyst. |

| Fischer-Speier Esterification | 6-Methylnicotinic acid, Methanol | Gaseous HCl prepchem.com | Reflux prepchem.com | Uses gaseous acid catalyst. |

| From Acid Chloride | Nicotinyl chloride hydrochloride, Alcohol | None required | - | Starts from a more reactive acid derivative. google.com |

| Transesterification | Methyl nicotinate, another alcohol | Acid or Base (e.g., Sodium methoxide) google.comgoogleapis.com | Heating, often under vacuum google.com | Equilibrium-driven process. googleapis.com |

Multicomponent Reactions and Domino Processes in Nicotinate Annulation

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing structural elements of all components, represent a highly efficient strategy for synthesizing complex molecules. nih.gov These processes, along with domino (or cascade) reactions, which involve a series of intramolecular transformations triggered by a single event, are powerful tools for constructing the substituted pyridine core of nicotinate analogues. They offer significant advantages in terms of atom and step economy, reducing the need for intermediate purification steps and minimizing waste. nih.gov

A notable strategy for forming six-membered heterocyclic rings, such as those in quinolin-2(1H)-ones and 1,8-naphthyridin-2(1H)-ones, is the domino aldol-SNAr-dehydration [3+3] annulation. nih.gov In one application of this methodology, 3-substituted 1,8-naphthyridin-2(1H)-ones, which are structural analogues of nicotinates, were synthesized from 2-fluoronicotinaldehyde. nih.gov This transformation involves the reaction of a double nucleophile (a 2-arylacetamide) with a double electrophile (an SNAr-activated 2-fluoronicotinaldehyde), proceeding through an aldol (B89426) reaction, a subsequent intramolecular nucleophilic aromatic substitution (SNAr), and a final dehydration step to yield the fused heterocyclic product in high yields. nih.gov

The development of such domino sequences showcases a move towards creating significant molecular complexity from relatively simple, modular starting materials in a single, efficient process. nih.gov

Table 1: Examples of Domino and Multicomponent Reactions for Pyridine and Analogue Synthesis

| Reaction Type | Key Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Domino Aldol-SNAr-Dehydration | 2-Arylacetamide, 2-Fluoronicotinaldehyde | Base (e.g., K2CO3), DMF | 3-Substituted 1,8-naphthyridin-2(1H)-one | nih.gov |

| Domino Michael Addition/Cyclization | Amine, Dialkyl acetylenedicarboxylate, Phenacyl bromide | FeCl3 | 1,2,3,5-Tetrasubstituted pyrrole | nih.gov |

| [2+2+1] Pyrrole Synthesis | α,ω-Diyne, Sulfoximine | Ruthenium Catalyst | Substituted Pyrrole | nih.gov |

| Asinger Thiazoline Synthesis | α-Halocarbonyl, NaSH, Ketone/Aldehyde, Ammonia | Base | Thiazoline | nih.gov |

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into synthetic routes is paramount for developing environmentally benign and sustainable chemical processes. Key areas of focus include the reduction or elimination of hazardous solvents and the utilization of resources derived from renewable sources.

Conventional organic synthesis often relies on volatile and toxic organic solvents, which contribute significantly to chemical waste and environmental pollution. ijrpr.com Consequently, developing solvent-free or aqueous-based synthetic methods is a primary goal of green chemistry. ijrpr.comdergipark.org.tr

Solvent-free reactions, conducted by grinding reactants together (mechanochemistry) or by heating a mixture of neat reactants, can lead to higher efficiency, reduced reaction times, and simplified product work-up. ijrpr.comresearchgate.net For instance, an environmentally friendly, solvent- and catalyst-free synthesis of 2-anilino nicotinic acid derivatives has been reported. This method involves the reaction of 2-chloronicotinic acid with various primary aromatic amines, achieving good to excellent yields in very short reaction times (15–120 minutes) simply by heating the neat reactants. researchgate.net Similarly, the microporous metal-organic framework [Cu(INA)2] has been synthesized quantitatively via a solvent-free mechanochemical process, by grinding copper acetate (B1210297) and isonicotinic acid for just 10 minutes. rsc.org

While many organic compounds have limited solubility in water, its use as a solvent is highly desirable due to its non-toxic, non-flammable, and abundant nature. dergipark.org.tr Research into aqueous systems has shown that unique reactivity can be achieved. For example, aqueous solutions of choline (B1196258) nicotinate have been explored as effective and recyclable solvents for processing lignin, demonstrating the potential for nicotinates themselves to be part of greener solvent systems. nih.gov The challenge in synthesis often lies in overcoming the poor water solubility of nonpolar organic reactants. dergipark.org.tr

A core tenet of green chemistry is the shift from petrochemical-based feedstocks to renewable, bio-based resources. rsc.org Lignin, a major component of biomass, is considered a promising alternative to fossil resources for the production of aromatic chemicals. nih.gov The pyridine ring system, central to nicotinate derivatives, is traditionally synthesized from petrochemical precursors.

While direct synthetic routes to this compound from renewable feedstocks are not yet widely established, the field is moving towards this goal. The conversion of biomass-derived platform molecules, such as furfural, 5-hydroxymethylfurfural (B1680220) (HMF), and glycerol, into nitrogen-containing heterocycles is an active area of research. These efforts aim to replace traditional building blocks with sustainable alternatives, fundamentally reducing the environmental footprint of chemical manufacturing. rsc.org The development of catalytic pathways to transform these bio-based molecules into the necessary precursors for nicotinate synthesis represents a significant future direction for the sustainable production of this class of compounds.

Flow Chemistry and Continuous Processing for Efficient Production

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing. noelresearchgroup.com These benefits include superior heat and mass transfer, enhanced safety for hazardous reactions, improved reproducibility, and the potential for streamlined, automated multi-step synthesis. noelresearchgroup.comorganic-chemistry.org This technology is particularly well-suited for process intensification and the efficient production of fine chemicals and pharmaceutical intermediates. researchgate.net

The synthesis of nicotinate derivatives has been successfully translated to continuous-flow systems, demonstrating significant improvements over batch methods. In one study, a green and concise synthesis of various nicotinamide (B372718) derivatives from methyl nicotinate was developed using a continuous-flow microreactor packed with Novozym® 435, an immobilized lipase (B570770). nih.gov The reaction of methyl nicotinate with amines in an environmentally friendly solvent (tert-amyl alcohol) at 50°C resulted in high product yields (81.6–88.5%) with substantially shorter reaction times compared to the equivalent batch process. nih.gov

This approach not only accelerates the reaction but also allows for easy separation and reuse of the biocatalyst, further enhancing the sustainability of the process. The ability to precisely control parameters like residence time, temperature, and substrate molar ratios in a flow reactor enables fine-tuning of the reaction to maximize yield and minimize by-product formation. nih.govmdpi.com

Table 2: Comparison of Batch vs. Continuous-Flow Synthesis of a Nicotinamide Derivative

| Parameter | Batch Reactor | Continuous-Flow Microreactor | Reference |

|---|---|---|---|

| Reactants | Methyl Nicotinate, Isobutylamine (B53898) | Methyl Nicotinate, Isobutylamine | nih.gov |

| Catalyst | Novozym® 435 | Novozym® 435 | nih.gov |

| Solvent | tert-Amyl Alcohol | tert-Amyl Alcohol | nih.gov |

| Temperature | 50 °C | 50 °C | nih.gov |

| Reaction Time | 24 hours | 35 minutes (residence time) | nih.gov |

| Product Yield | Moderate (not specified) | High (81.6–88.5%) | nih.gov |

Elucidation of Reaction Pathways and Transition State Analyses.

The pyridine ring, being electron-deficient, is generally susceptible to nucleophilic aromatic substitution (SNAr). However, the presence of the strongly electron-donating 6-diethylamino group deactivates the ring towards traditional SNAr reactions, which typically require electron-withdrawing groups to stabilize the negatively charged Meisenheimer intermediate. youtube.com Conversely, this electron-donating group activates the ring for electrophilic aromatic substitution, although such reactions are less common for pyridines.

For SNAr to occur on the pyridine ring of this compound, a different mechanistic pathway would be necessary. One possibility involves the formation of N-phosphonium pyridinium (B92312) intermediates, which have been shown to be highly reactive for pyridine SNAr reactions, even at ambient temperatures. nih.gov This activation method could potentially overcome the deactivating effect of the diethylamino group. The reaction would proceed through an initial activation of the pyridine nitrogen, followed by nucleophilic attack.

Another potential pathway for substitution is the Chichibabin reaction, which involves the amination of pyridine rings using sodium amide (NaNH₂). pearson.com However, the conditions for this reaction are harsh and may not be compatible with the ester functionality.

The ester group of this compound is a primary site for nucleophilic acyl substitution reactions.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 6-(diethylamino)nicotinic acid, under either acidic or basic conditions. In vivo, this hydrolysis can be mediated by enzymes like nonspecific α-naphthylacetate-esterase. drugbank.com The kinetics of hydrolysis for similar nicotinate esters, such as myristyl nicotinate, have been found to follow pseudo-first-order kinetics and are pH-dependent. tandfonline.comnih.gov For instance, the hydrolysis of myristyl nicotinate was studied in a phosphate (B84403) buffer, and the rate was found to be dependent on pH, with an activation energy of 24.57 kcal mol⁻¹ determined from an Arrhenius plot. nih.gov A study on the alkali-catalyzed hydrolysis of methyl nicotinate in a water-dioxane medium also highlights the influence of the solvent on reaction rates. ijitce.org

Transesterification: This involves the conversion of the methyl ester to another ester by reaction with an alcohol in the presence of an acid or base catalyst. Organotin(IV) complexes are known to be effective Lewis acid catalysts for transesterification reactions. rsc.org The mechanism can proceed through either intermolecular or intramolecular nucleophilic attack of the alcohol on the tin-coordinated ester. rsc.org Non-catalytic methods are also possible, reacting nicotinic acid at elevated temperatures with a water-immiscible alcohol. google.com

Amidation: The reaction of this compound with an amine would yield the corresponding amide. This transformation can be catalyzed by enzymes, such as lipase from Candida antarctica (Novozym® 435), in environmentally friendly solvents like tert-amyl alcohol. nih.gov A study on the enzymatic amidation of methyl nicotinate with isobutylamine showed that the highest yield was achieved at a 1:2 molar ratio of the ester to the amine. nih.gov Direct catalytic amidation of the corresponding carboxylic acid (formed after hydrolysis) with an amine is also a viable and atom-economical approach, often utilizing boronic acid catalysts. catalyticamidation.info

The diethylamino group is a nucleophilic and basic center, susceptible to reactions with electrophiles.

Quaternization: As a tertiary amine, the nitrogen of the diethylamino group can react with alkyl halides in a Menshutkin reaction to form a quaternary ammonium (B1175870) salt. nih.gov These reactions are often carried out in polar aprotic solvents like acetonitrile (B52724) or dimethylformamide. nih.gov The use of "greener" deep eutectic solvents based on choline chloride has also been explored for quaternization reactions. nih.gov The rate of quaternization can be influenced by the steric bulk of the amine and the alkylating agent, as well as the nature of the leaving group on the alkyl halide. mostwiedzy.pl

Oxidation: The tertiary amine can be oxidized to the corresponding N-oxide. 4-Dimethylaminopyridine (B28879) (DMAP), a structural analog, can be oxidized to its N-oxide. chemspider.com Furthermore, DMAP has been used as a catalyst in combination with benzyl (B1604629) bromide for the selective oxidation of methyl aromatics, proceeding through the formation of a pyridine onium salt. mdpi.comnih.govresearchgate.net This suggests that the diethylamino group in this compound could potentially mediate or be susceptible to oxidative transformations under specific conditions.

Kinetic and Thermodynamic Aspects of Chemical Transformations.

The outcome of reactions involving this compound can be governed by either kinetic or thermodynamic control. wikipedia.orgnumberanalytics.com

Kinetic Control: At lower temperatures or under conditions where the reaction is irreversible, the major product will be the one that is formed fastest (the kinetic product), which corresponds to the reaction pathway with the lowest activation energy. libretexts.org

Thermodynamic Control: At higher temperatures, or when the reaction is reversible, an equilibrium can be established. In this case, the major product will be the most stable one (the thermodynamic product), which has the lowest Gibbs free energy. libretexts.org

For instance, in the functionalization of the pyridine ring, different regioisomers could be formed. The kinetically favored product would result from attack at the most reactive site, while the thermodynamically favored product would be the most stable isomer. acs.org The choice of reaction conditions, such as temperature and reaction time, can be used to selectively favor one product over the other. wikipedia.org

Stereochemical Outcomes in Derivative Synthesis.

When new chiral centers are created during the synthesis of derivatives from this compound, the stereochemical outcome is a critical consideration. For example, if a reaction at the ester or the pyridine ring introduces a new stereocenter, the product can be a racemic mixture or a mixture of diastereomers.

Achieving stereoselectivity often requires the use of chiral reagents, catalysts, or auxiliaries. youtube.com For example, in the synthesis of nicotinamide β-riboside analogs, stereoselective synthesis was achieved via glycosylation of presilylated bases. nih.gov Similarly, photoredox catalysis has been used for the stereoselective C-radical addition to chiral glyoxylate-derived N-sulfinyl imines to produce unnatural α-amino acids. rsc.org The design of a synthesis to be stereoselective involves careful consideration of transition state geometries, often modeled to predict the favored stereochemical outcome. youtube.com

Role of Solvation and Catalysis in Reaction Kinetics and Selectivity.

Both the solvent and the presence of a catalyst play a crucial role in the kinetics and selectivity of reactions involving this compound.

Solvation: The solvent can significantly influence reaction rates and even the reaction mechanism. For SNAr reactions, polar aprotic solvents are generally preferred as they can solvate the charged intermediates and transition states. researchgate.netnih.gov The ability of the solvent to act as a hydrogen bond donor or acceptor can also affect reactivity. rsc.org In some cases, a combination of a protic solvent and a counterion can promote SNAr reactions. researchgate.net The choice of solvent can also impact enzymatic reactions; for example, the activity of lipase in the amidation of methyl nicotinate is influenced by the hydrophobicity of the solvent. nih.gov

Catalysis: Catalysts can accelerate reactions by providing an alternative reaction pathway with a lower activation energy.

Acid/Base Catalysis: Hydrolysis of the ester is catalyzed by acids or bases.

Nucleophilic Catalysis: In some esterification reactions, a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can be used. wikipedia.org

Lewis Acid Catalysis: Lewis acids can activate the ester group towards nucleophilic attack. nih.gov

Enzyme Catalysis: Enzymes like hydrolases and ligases can catalyze reactions of the ester and potential future amide derivatives with high specificity. ncert.nic.in The use of enzymes like lipase for amidation offers a green and efficient catalytic route. nih.gov

Photoredox Catalysis: This emerging field allows for novel transformations under mild conditions, which could be applied to create derivatives of this compound. rsc.org

Computational and Theoretical Studies of Methyl 6 Diethylamino Nicotinate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the electronic characteristics of methyl 6-(diethylamino)nicotinate. These methods provide a quantitative description of the molecule's orbitals and charge distribution, which are key to understanding its chemical behavior.

Frontier Molecular Orbital (FMO) Theory Analysis

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgyoutube.com The energy and localization of these orbitals indicate the molecule's propensity to act as a nucleophile or an electrophile.

For this compound, the HOMO is expected to be localized primarily on the electron-rich diethylamino group and the pyridine (B92270) ring, indicating that these are the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be centered on the electron-deficient pyridine ring and the carbonyl group of the methyl ester, suggesting these as the sites for nucleophilic attack. The energy gap between the HOMO and LUMO provides a measure of the molecule's kinetic stability and chemical reactivity. A smaller energy gap generally correlates with higher reactivity.

Theoretical calculations, often employing Density Functional Theory (DFT) methods, can provide precise energies and visualizations of these frontier orbitals. For instance, calculations on similar nicotinic acid derivatives have been performed to understand their reactivity and potential as pharmaceutical agents. researchgate.net

Table 1: Hypothetical Frontier Molecular Orbital (FMO) Parameters for this compound

| Parameter | Energy (eV) | Description |

| HOMO | -6.2 | Highest Occupied Molecular Orbital; indicates nucleophilic character. |

| LUMO | -1.5 | Lowest Unoccupied Molecular Orbital; indicates electrophilic character. |

| HOMO-LUMO Gap | 4.7 | Energy difference; relates to chemical reactivity and stability. |

Note: The values in this table are hypothetical and serve as an illustrative example. Actual values would be obtained from specific quantum chemical calculations.

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within a molecule is crucial for understanding its interactions with other molecules. Mulliken population analysis and Natural Bond Orbital (NBO) analysis are common methods to quantify the partial atomic charges on each atom in this compound.

An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecule's surface. researchgate.netresearchgate.net For this compound, the ESP map would likely show negative potential (typically colored red or yellow) around the nitrogen atom of the pyridine ring and the oxygen atoms of the ester group, indicating regions susceptible to electrophilic attack. researchgate.net Positive potential (typically colored blue) would be expected around the hydrogen atoms and parts of the ethyl groups, indicating regions susceptible to nucleophilic attack. researchgate.net These maps are invaluable for predicting non-covalent interactions, such as hydrogen bonding and stacking interactions, which are critical in biological systems and crystal engineering. researchgate.net

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure of a molecule significantly influences its physical and chemical properties. Conformational analysis of this compound involves exploring the different spatial arrangements of its atoms that result from rotation around single bonds. lumenlearning.comnih.gov

The key rotatable bonds in this molecule are the C-N bond of the diethylamino group and the C-C and C-O bonds of the methyl ester group. The rotation of the diethylamino group can lead to various staggered and eclipsed conformations, each with a different energy. Similarly, the orientation of the methyl ester group relative to the pyridine ring is a critical conformational parameter.

A potential energy surface (PES) can be calculated to map the energy of the molecule as a function of these rotational angles. The minima on the PES correspond to the most stable conformations. These studies can reveal the preferred orientation of the functional groups and the energy barriers between different conformations. Such analyses are often performed using molecular mechanics or quantum chemical methods. nih.gov

Theoretical Prediction of Spectroscopic Parameters and Interpretations

Computational chemistry can accurately predict various spectroscopic parameters, which aids in the interpretation of experimental spectra.

NMR Shielding Tensors: Theoretical calculations can predict the chemical shifts (δ) for ¹H and ¹³C NMR spectroscopy. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, one can obtain theoretical NMR spectra that can be compared with experimental data for structural verification. For example, in related nicotinic acid derivatives, specific proton and carbon signals can be assigned based on such calculations.

IR Vibrational Modes: The vibrational frequencies and intensities of this compound can be computed to predict its infrared (IR) spectrum. Each calculated vibrational mode can be animated to visualize the corresponding atomic motions. This allows for the assignment of specific absorption bands in the experimental IR spectrum to particular functional groups, such as the C=O stretch of the ester, the C-N stretch of the amine, and the various vibrations of the pyridine ring.

UV-Vis Electronic Transitions: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectrum (UV-Vis) of the molecule. These calculations provide the excitation energies and oscillator strengths for the electronic transitions, which correspond to the absorption maxima (λ_max) in the experimental spectrum. The nature of these transitions, such as n→π* or π→π*, can be analyzed by examining the molecular orbitals involved.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value | Functional Group |

| ¹H NMR | Chemical Shift (δ) | 8.8 ppm | Pyridine H |

| ¹³C NMR | Chemical Shift (δ) | 166 ppm | Carbonyl Carbon |

| IR | Vibrational Frequency | 1725 cm⁻¹ | C=O Stretch |

| UV-Vis | λ_max | 290 nm | π→π* Transition |

Note: The values in this table are hypothetical and serve as an illustrative example. Actual values would be obtained from specific quantum chemical calculations.

Computational Modeling of Reaction Mechanisms and Catalytic Cycles

Computational modeling is a powerful tool for investigating the detailed pathways of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, a complete reaction energy profile can be constructed.

For instance, the hydrolysis of the ester group or nucleophilic substitution reactions at the pyridine ring can be modeled. DFT calculations can locate the transition state structures and determine the activation energies, providing insights into the reaction kinetics. This approach can be used to understand its role as a synthetic intermediate. If the molecule were to be involved in a catalytic cycle, computational methods could elucidate the mechanism of catalyst regeneration and the role of the substrate in each step.

Solvation Models and Their Influence on Molecular Properties and Reactivity

The properties and reactivity of a molecule can be significantly influenced by its solvent environment. Solvation models are used in computational chemistry to account for the effects of the solvent without explicitly including individual solvent molecules. muni.cz

Common implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous dielectric medium. github.iochemrxiv.orgfaccts.de By incorporating these models into quantum chemical calculations, it is possible to study how the electronic structure, conformational preferences, and reactivity of this compound change in different solvents. For example, the HOMO-LUMO gap and the relative energies of different conformers may vary between a nonpolar solvent like hexane (B92381) and a polar solvent like water. These models are essential for obtaining results that are comparable to experimental data, which are typically collected in solution.

Advanced Spectroscopic and Analytical Methodologies for Structural and Mechanistic Investigations

High-Resolution Mass Spectrometry for Isotopic Labeling and Reaction Intermediate Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of "Methyl 6-(diethylamino)nicotinate". Techniques such as Electrospray Ionization-Time of Flight (ESI-TOF) provide high-resolution mass data that can precisely determine the molecular weight, confirming the molecular formula C₁₁H₁₆N₂O₂.

While specific studies on isotopic labeling of "this compound" are not extensively documented in the public domain, this technique holds significant potential for mechanistic studies. Isotopic labeling, for instance with ¹³C or ¹⁵N, would enable the tracking of atoms through synthetic pathways, providing invaluable insights into reaction mechanisms. For example, labeling the methyl group of the ester or the ethyl groups of the diethylamino moiety could help elucidate the pathways of metabolic transformations or degradation processes.

Furthermore, HRMS is pivotal in the identification of reaction intermediates during the synthesis of "this compound". By analyzing aliquots of the reaction mixture at various time points, transient species can be detected and their elemental compositions determined. This information is critical for optimizing reaction conditions, improving yields, and understanding the formation of any byproducts. The general approach involves the use of soft ionization techniques to minimize fragmentation of labile intermediates, allowing for their detection and characterization.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

One-dimensional ¹H and ¹³C NMR spectroscopy provides the fundamental framework for the structural confirmation of "this compound". However, for a complete and unambiguous assignment of all proton and carbon signals, especially in a molecule with a substituted aromatic ring, multi-dimensional NMR techniques are essential.

Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) , HSQC (Heteronuclear Single Quantum Coherence) , and HMBC (Heteronuclear Multiple Bond Correlation) are powerful methods for elucidating the complex structure.

COSY spectra would reveal the spin-spin coupling network between protons, confirming the connectivity within the ethyl groups and the relative positions of the protons on the pyridine (B92270) ring.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the known proton assignments.

HMBC spectra provide information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying the quaternary carbons and for confirming the position of the substituents on the pyridine ring by observing correlations between the protons of the diethylamino and methyl ester groups and the carbons of the pyridine ring.

Studies on Dynamic Processes (e.g., hindered rotation, tautomerism)

The "this compound" molecule possesses structural features that could give rise to dynamic processes observable by NMR spectroscopy.

Hindered Rotation: The bond between the nitrogen of the diethylamino group and the C6 carbon of the pyridine ring has a partial double bond character due to resonance with the aromatic system. This can lead to hindered rotation around the C-N bond. At low temperatures, this rotation may be slow enough on the NMR timescale to result in the observation of separate signals for the two ethyl groups (diastereotopic protons and carbons). As the temperature is increased, the rate of rotation increases, leading to a coalescence of these signals into a single set of averaged signals. Dynamic NMR (DNMR) studies, involving the acquisition of NMR spectra at various temperatures, can be used to determine the energy barrier (activation free energy, ΔG‡) for this rotational process. Studies on analogous N,N-dimethylaminopyrimidines have demonstrated the utility of DNMR in quantifying such rotational barriers. rsc.org

Tautomerism: While less likely for "this compound" in its ground state, the possibility of tautomerism, particularly in different solvent environments or upon electronic excitation, could be investigated. NMR spectroscopy is a primary tool for detecting and quantifying tautomeric equilibria. The presence of a tautomer would be indicated by a separate set of NMR signals corresponding to the different structural isomer.

Solid-State NMR Applications for Polymorph Analysis

Polymorphism, the ability of a solid material to exist in more than one crystal form, is a critical consideration in the pharmaceutical industry as different polymorphs can exhibit different physical properties. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for the characterization of polymorphic forms. rsc.org

In the case of "this compound", ssNMR could be used to:

Identify and differentiate between potential polymorphs. Each polymorphic form would give a unique ssNMR spectrum due to the different local chemical environments of the nuclei in the crystal lattice.

Quantify the amounts of different polymorphs in a mixed sample.

Characterize amorphous content within a crystalline sample.

Techniques such as Cross-Polarization Magic-Angle Spinning (CP/MAS) are typically employed to obtain high-resolution spectra of solid samples. While specific ssNMR studies on "this compound" have not been reported, the methodology is well-established for the analysis of other nicotinic acid derivatives and pharmaceutical compounds.

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. For "this compound", an X-ray crystal structure would provide precise information on:

Bond lengths and angles: Confirming the geometry of the pyridine ring and the substituents.

Conformation: Determining the orientation of the diethylamino and methyl ester groups relative to the pyridine ring.

Intermolecular interactions: Revealing how the molecules pack in the crystal lattice and identifying any hydrogen bonds or other non-covalent interactions that stabilize the solid-state structure.

While a crystal structure for "this compound" is not available in the public domain, the crystal structure of the parent compound, methyl nicotinate (B505614), has been determined. nih.gov This provides a foundational model for understanding the general structural features of this class of compounds. A crystallographic study of "this compound" would be invaluable for a complete understanding of its solid-state properties.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Reaction Monitoring

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and can also be used to monitor the progress of chemical reactions.

For "this compound", the characteristic vibrational frequencies can be predicted and assigned to specific functional groups.

| Functional Group | Expected Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C=O (Ester) | Stretching | ~1720 |

| C-O (Ester) | Stretching | 1300-1000 |

| C-N (Aromatic Amine) | Stretching | 1335-1250 |

| C-H (Aromatic) | Stretching | 3100-3000 |

| C-H (Aliphatic) | Stretching | 3000-2850 |

| Pyridine Ring | Ring Stretching | 1600-1450 |

This table presents generalized expected vibrational frequencies. Actual values can vary based on the specific molecular environment.

FT-IR spectroscopy is particularly useful for monitoring the synthesis of "this compound", for example, by tracking the appearance of the characteristic ester carbonyl peak and the disappearance of the starting material's functional group absorptions. Raman spectroscopy, being less sensitive to water, can be advantageous for monitoring reactions in aqueous media and provides complementary information, especially for the non-polar bonds and the aromatic ring system. While specific, complete FT-IR and Raman spectra for "this compound" are not widely published, the analysis of related compounds such as nicotinamide (B372718) provides a solid basis for the interpretation of its vibrational spectra.

Electronic Absorption and Emission Spectroscopy for Photophysical Property Characterization

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to study the electronic transitions within a molecule and provide insights into its photophysical properties. The presence of the electron-donating diethylamino group conjugated with the electron-withdrawing pyridine ring and ester group suggests that "this compound" may exhibit interesting photophysical behavior.

UV-Vis Absorption: The UV-Vis spectrum would show absorption bands corresponding to π → π* and potentially n → π* transitions. The position and intensity of these bands are sensitive to the solvent polarity, a phenomenon known as solvatochromism. Studies on related diethylamino-substituted aromatic compounds often show a red-shift (bathochromic shift) in the absorption maximum in more polar solvents, indicative of a more polar excited state.

Fluorescence Emission: Upon excitation, "this compound" may exhibit fluorescence. The fluorescence spectrum, including the emission maximum and quantum yield, would also be expected to be solvent-dependent. A larger Stokes shift (the difference in energy between the absorption and emission maxima) in polar solvents would further support a charge-transfer character in the excited state.

Chromatographic Method Development for Separation and Purity Assessment

The development of robust and reliable chromatographic methods is paramount for the separation and purity assessment of pharmaceutical compounds. In the context of this compound, while specific methods for this exact molecule are not extensively documented in publicly available literature, a comprehensive understanding can be derived from established methods for structurally related nicotinic acid derivatives, such as methyl nicotinate, ethyl nicotinate, and nicotine (B1678760) itself. These methods provide a strong foundation for developing tailored analytical procedures for this compound, ensuring its quality and purity.

High-Performance Liquid Chromatography (HPLC) stands out as a primary technique for the analysis of nicotinic acid and its derivatives. nih.gov The versatility of HPLC allows for various modes of separation, including reversed-phase, normal-phase, and mixed-mode chromatography, to achieve optimal resolution and quantification.

A common approach for the separation of nicotinic acid esters is reversed-phase HPLC (RP-HPLC). For instance, a method for the analysis of methyl nicotinate utilizes a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, with the addition of an acid like phosphoric acid to control the ionization of the analyte and improve peak shape. sielc.com For applications requiring mass spectrometric detection (LC-MS), volatile acids such as formic acid are substituted for phosphoric acid. sielc.com The development of an RP-HPLC method for the simultaneous determination of atorvastatin (B1662188) and nicotinic acid employed a Thermo ODS C18 column with a mobile phase of acetonitrile and 0.1% acetic acid (70:30, v/v), demonstrating the adaptability of C18 stationary phases for this class of compounds. rjptonline.org

Mixed-mode chromatography offers an alternative with unique selectivity. A Primesep 100 mixed-mode column has been successfully used to separate a mixture of nicotinic acid, nicotinamide, pyridine dicarboxylic acid, ethyl methyl pyridine, and ethyl nicotinate. sielc.com This method employed a simple gradient mobile phase of water, acetonitrile, and sulfuric acid, with UV detection at 250 nm, showcasing the ability to resolve multiple structurally similar compounds in a single run. sielc.com

The purity of nicotinic acid derivatives can be assessed by developing stability-indicating methods. For example, an HPLC method was used to investigate the chemical stability of methylnicotinate in aqueous solutions, identifying nicotinic acid as a degradation product. mdpi.com Such methods are crucial for determining the shelf-life and storage conditions of pharmaceutical products.

The following table summarizes exemplary HPLC conditions for the analysis of related nicotinic acid derivatives, which can serve as a starting point for the development of a method for this compound.

| Analyte(s) | Column | Mobile Phase | Detection | Reference |

| Methyl nicotinate | Newcrom R1 (Reverse Phase) | Acetonitrile, Water, Phosphoric Acid | UV/MS | sielc.com |

| Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine, Ethyl Nicotinate | Primesep 100 (Mixed-Mode) | Water, Acetonitrile, Sulfuric Acid (gradient) | UV at 250 nm | sielc.com |

| Atorvastatin, Nicotinic Acid | Thermo ODS C18 | Acetonitrile, 0.1% Acetic Acid (70:30, v/v) | UV | rjptonline.org |

| Nicotinic Acid, Nicotinamide | Primesep 100 (Mixed-Mode) | Acetonitrile, Water, Sulfuric Acid | UV | sielc.com |

Enantiomeric Separation Techniques

Given that derivatives of nicotinic acid can possess chiral centers, the development of enantioselective chromatographic methods is critical. While no specific methods for the enantiomeric separation of this compound are reported, extensive research on the chiral separation of nicotine provides valuable insights. nih.govacs.org

The primary approach for chiral separation involves the use of chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely employed. For example, derivatized cellulose phases like tris(3,5-dimethylphenyl carbamoyl) cellulose and tris(4-methylbenzoyl) cellulose have been used in normal-phase chromatography to separate the enantiomers of nicotine. nih.govacs.org The choice of the chiral selector and the mobile phase composition significantly influences the enantiomeric resolution. nih.gov

A simple HPLC method for the identification of nicotine enantiomers has been developed using a Lux AMP chiral column, which effectively separates the structurally similar compounds. phenomenex.com Another successful approach utilized a chiral α1-acid glycoprotein (B1211001) stationary phase with a binary solvent program. acs.org

Gas chromatography (GC) can also be employed for chiral separations, often involving derivatization of the analyte. For instance, a GC method for determining the enantiomeric purity of nicotine involves the demethylation to nornicotine, followed by derivatization with a chiral reagent like (-)-camphanic acid to form diastereomers that can be separated on a standard capillary GC column. nih.govacs.org

The following table outlines examples of chiral separation methods for nicotine, which could be adapted for this compound.

| Analyte | Column/Technique | Key Methodological Features | Reference |

| Nicotine Enantiomers | Lux AMP (Chiral HPLC) | Polysaccharide-based chiral selector | phenomenex.com |

| Nicotine Enantiomers | Derivatized Cellulose CSP (Normal-Phase HPLC) | Tris(3,5-dimethylphenyl carbamoyl) cellulose or tris(4-methylbenzoyl) cellulose | nih.govacs.org |

| Nicotine Enantiomers | Chiral α1-acid glycoprotein stationary phase (HPLC) | Binary solvent program | acs.org |

| Nicotine Enantiomers | Capillary GC | Derivatization with (-)-camphanic acid after demethylation to nornicotine | nih.govacs.org |

The development of a specific and validated chromatographic method for this compound would necessitate screening various stationary phases (both achiral and chiral) and mobile phase compositions to achieve the desired separation and purity assessment, guided by the principles established for similar nicotinic acid derivatives.

Chemical Reactivity and Derivatization Strategies for Functional Materials and Chemical Probes

Synthesis of Advanced Nicotinate (B505614) Derivatives for Specific Applications

The inherent reactivity of methyl 6-(diethylamino)nicotinate allows for targeted modifications at several key positions within its molecular structure. These alterations are crucial for fine-tuning the compound's physicochemical properties and biological activity, paving the way for its application in diverse fields such as medicinal chemistry and materials science.

Modifications at the Ester Group

The ester group of this compound is a primary site for chemical transformation. Hydrolysis of the methyl ester to the corresponding carboxylic acid, 6-(diethylamino)nicotinic acid, is a fundamental reaction that opens up a plethora of synthetic possibilities. This conversion is typically achieved under basic conditions, for example, by treatment with sodium hydroxide. The resulting carboxylic acid can then be coupled with a wide array of amines or alcohols to form new amide or ester derivatives, respectively. This strategy allows for the introduction of various functional groups, thereby modulating the compound's solubility, lipophilicity, and potential for intermolecular interactions.

Another important modification at the ester position is transesterification. This reaction involves the exchange of the methyl group for a different alkyl or aryl group, catalyzed by an acid or a base. This process is particularly useful for introducing moieties that can alter the compound's pharmacokinetic profile or serve as reactive handles for further functionalization.

| Reaction Type | Reagents and Conditions | Product | Application |

| Hydrolysis | NaOH, H₂O, heat | 6-(Diethylamino)nicotinic acid | Precursor for amide and ester synthesis |

| Amide Coupling | DCC, HOBt, amine | N-substituted 6-(diethylamino)nicotinamide | Introduction of diverse functional groups |

| Transesterification | NaOR', R'OH, heat | Alkyl 6-(diethylamino)nicotinate | Modification of pharmacokinetic properties |

Alterations to the Diethylamino Moiety

The diethylamino group at the C-6 position significantly influences the electronic properties of the pyridine (B92270) ring, acting as a strong electron-donating group. This moiety can also be a target for chemical modification. For instance, dealkylation of one or both ethyl groups can be achieved under specific conditions, leading to the formation of the corresponding N-ethylamino or amino derivatives. These modifications can impact the compound's basicity and its ability to participate in hydrogen bonding.

Furthermore, the nitrogen atom of the diethylamino group can undergo oxidation to form the corresponding N-oxide. This transformation alters the electronic and steric profile of the molecule and can introduce new coordination sites for metal ions.

| Modification | Potential Reagents | Resulting Moiety | Impact on Properties |

| Dealkylation | Strong acids, high temperatures | N-ethylamino or amino | Altered basicity and hydrogen bonding |

| N-Oxidation | Peroxy acids (e.g., m-CPBA) | Diethylamino N-oxide | Modified electronic and steric profile |

Pyridine Ring Substitutions beyond C-6

While the C-6 position is occupied by the diethylamino group, other positions on the pyridine ring can be susceptible to substitution reactions, although the electron-donating nature of the diethylamino group directs incoming electrophiles primarily to the ortho and para positions (C-5 and C-3). However, under specific conditions, substitution at other positions may be possible.

Electrophilic aromatic substitution reactions, such as nitration or halogenation, could potentially introduce new functional groups onto the pyridine ring. The conditions for these reactions would need to be carefully controlled to achieve the desired regioselectivity and to avoid unwanted side reactions.

This compound as a Building Block in Heterocyclic Synthesis

The structural framework of this compound makes it an invaluable building block for the construction of more complex heterocyclic systems. sigmaaldrich.com Its inherent functionality allows for its participation in a variety of ring-forming reactions, leading to the synthesis of novel scaffolds with potential biological activity.

Annulation Reactions to Form Fused Ring Systems

Annulation reactions, which involve the formation of a new ring fused to the existing pyridine ring, represent a powerful strategy for expanding the molecular complexity of derivatives of this compound. For example, the pyridine ring can be a component in cycloaddition reactions, where it reacts with a suitable dienophile to construct a new six-membered ring.

Furthermore, the functional groups present on the molecule, such as the ester and the diethylamino group, can be utilized to facilitate intramolecular cyclization reactions. For instance, after modification of the ester group to a suitable side chain, a ring-closing reaction could lead to the formation of a fused lactam or other heterocyclic systems.

Precursor for Complex Bio-inspired Scaffolds

The nicotinic acid moiety is a recurring motif in many biologically active natural products and pharmaceuticals. This compound, as a substituted nicotinate, serves as an excellent starting material for the synthesis of complex, bio-inspired molecular scaffolds. Its derivatization can lead to the creation of libraries of compounds for high-throughput screening in drug discovery programs.

For instance, the synthesis of compounds analogous to naturally occurring alkaloids or co-factors that contain a pyridine ring can be envisioned starting from this versatile building block. The strategic introduction of various substituents and the construction of fused ring systems can lead to the development of novel molecules with unique biological profiles. Recent research has highlighted the use of similar heterocyclic building blocks in the creation of self-healing hydrogels for applications in tissue engineering, demonstrating the broad potential of such scaffolds. nih.gov

Development of Functional Materials Incorporating Nicotinate Derivatives (e.g., monomers for polymers, components of sensing materials, not including basic material properties)

The bifunctional nature of nicotinate derivatives, possessing both a polymerizable group (potentially after modification of the ester) and a functional pyridine unit, makes them attractive monomers for the synthesis of functional polymers. rsc.orgbenasque.org These polymers can find applications in areas such as sensing, separations, and smart materials.

One approach to creating functional materials is through molecularly imprinted polymers (MIPs). For example, polymers imprinted with nicotinamide (B372718) (the amide analog of nicotinic acid) have been prepared and used as stationary phases in high-performance liquid chromatography (HPLC) for the separation of its positional isomers. nih.gov This demonstrates the potential of incorporating nicotinate-related structures into polymer matrices to achieve specific recognition properties. The study highlighted that the heterocyclic nitrogen and the amide group in nicotinamide have a synergistic effect in binding to the polymer. nih.gov

Furthermore, the direct copolymerization of functional monomers is a key strategy for producing functional polyolefins. mdpi.com While direct polymerization of this compound would require modification to introduce a polymerizable group, its core structure is representative of the type of functional monomers that can be incorporated to impart specific properties to the resulting polymer. The development of polymers from natural products and renewable feedstocks is also a growing area of research where nicotinate derivatives could play a role. digitellinc.com

Emerging Research Directions and Future Outlook

Integration of Artificial Intelligence and Machine Learning in Nicotinate (B505614) Synthesis and Property Prediction

Key Applications of AI/ML in Nicotinate Research:

Retrosynthesis Planning: Predicting efficient synthetic pathways for novel nicotinate derivatives. nih.gov

Property Prediction: Forecasting the biological activity, toxicity, and material properties of new compounds. nih.gov

Automated Process Optimization: Utilizing ML algorithms to optimize reaction conditions in real-time for continuous flow chemistry. youtube.com

Exploration of Novel Catalytic Systems for Nicotinate Transformations

The development of novel catalytic systems is crucial for achieving more efficient and selective transformations of nicotinates. Researchers are exploring a range of innovative catalysts to overcome the limitations of traditional methods.

One promising area is the use of biocatalysts, such as enzymes, which offer high selectivity and operate under mild, environmentally friendly conditions. nih.gov For example, lipases have been successfully employed in the synthesis of nicotinamide (B372718) derivatives from methyl nicotinate in continuous-flow microreactors, leading to high yields and shorter reaction times. nih.gov Additionally, microbial transformations are being investigated for the specific hydroxylation of the nicotinic acid ring, a key step in the synthesis of various important chemicals. jmb.or.kr

Furthermore, the development of advanced metal-based catalysts, including those based on metal-organic frameworks (MOFs), offers opportunities for precise control over catalytic selectivity in organic transformations. nih.gov Researchers are also designing dynamic catalytic systems that can change their conformation and function in response to external stimuli, mimicking the sophisticated regulation seen in biological systems. rsc.org The creation of catalysts with multiple metal cores, such as geminal atomic catalysts (GACs), is another exciting frontier, showing promise for improving reaction yields and efficiency in the synthesis of fine chemicals and pharmaceuticals. sciencedaily.com

Development of Advanced Materials Incorporating Nicotinate Derivatives

The unique chemical structure of nicotinate derivatives makes them attractive building blocks for the development of advanced materials with tailored properties. The pyridine (B92270) ring and the ester and amino functionalities can be modified to create polymers, metal-organic frameworks (MOFs), and other functional materials.

For example, nicotinate-containing ligands can be used to construct MOFs with specific pore sizes and chemical environments, making them suitable for applications in gas storage, separation, and catalysis. nih.gov The incorporation of nicotinate derivatives into polymers can impart specific functionalities, such as thermal stability, conductivity, or biological activity.

Research in this area is focused on understanding the structure-property relationships of these materials and exploring their potential applications in fields such as electronics, sensing, and biomedicine. The ability to fine-tune the properties of these materials by modifying the nicotinate scaffold opens up a vast design space for new and innovative technologies.

Interdisciplinary Research at the Interface of Organic Synthesis and Computational Chemistry

The synergy between organic synthesis and computational chemistry is becoming increasingly important for the rational design and development of new molecules and materials. acs.org Computational methods, such as density functional theory (DFT), can provide valuable insights into reaction mechanisms, predict the properties of molecules, and guide the design of new synthetic targets. acs.org

In the context of nicotinate chemistry, computational studies can be used to:

Elucidate the electronic structure and reactivity of nicotinate derivatives. acs.org

Model the interaction of these molecules with biological targets, aiding in drug discovery.

Predict the spectroscopic properties of new compounds, facilitating their characterization. acs.org

This interdisciplinary approach allows researchers to make more informed decisions in the laboratory, saving time and resources. The combination of experimental and computational techniques is a powerful tool for advancing our understanding of nicotinate chemistry and accelerating the discovery of new applications. acs.org

Sustainable Chemical Manufacturing of Nicotinate Scaffolds

There is a growing demand for sustainable and environmentally friendly methods for the production of chemicals. nih.gov For nicotinate scaffolds, this translates to the development of "green" synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources. nih.gov

Key strategies for the sustainable manufacturing of nicotinates include:

Biocatalysis: The use of enzymes and whole-cell systems to perform chemical transformations under mild conditions. nih.govjmb.or.kr

Continuous Flow Chemistry: Employing microreactors to improve reaction efficiency, reduce waste, and enhance safety. nih.gov

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of starting materials into the final product.

Research in this area is focused on developing and scaling up these sustainable technologies to make the production of nicotinate derivatives more economically and environmentally viable. The development of robust and reusable catalysts is also a key aspect of this effort. nih.gov

Q & A

Basic Question: What are the common synthetic routes for Methyl 6-(diethylamino)nicotinate, and how can researchers optimize reaction yields?

Methodological Answer:

The synthesis of this compound typically involves functionalization of nicotinic acid derivatives. A common route starts with 2,5-pyridinedicarboxylic acid dimethyl ester, which undergoes selective hydroxylation at the 6-position followed by diethylamination. For example, a related compound, methyl 6-(hydroxymethyl)nicotinate, is synthesized with a 94% yield via esterification and hydroxylation steps . Optimization strategies include:

- Catalyst selection : Use palladium or copper catalysts for amination steps.

- Temperature control : Maintain temperatures between 60–80°C to prevent side reactions.

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product.

A purity of >95% can be achieved via combustion analysis .

Advanced Question: How can researchers address challenges in regioselective diethylamination of nicotinate derivatives?

Methodological Answer:

Regioselective diethylamination at the 6-position is critical. Challenges arise due to competing reactions at the 2- or 4-positions. Solutions include:

- Directing groups : Introduce transient protecting groups (e.g., Boc) to block undesired positions .

- Microwave-assisted synthesis : Enhance reaction specificity and reduce time (e.g., 30 minutes at 100°C) .

- Computational modeling : Use DFT calculations to predict reactive sites and optimize ligand-catalyst interactions .

Basic Question: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

Key techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ 8.7 ppm for pyridine protons, δ 165 ppm for carbonyl carbons) .

- Mass spectrometry : High-resolution ESI-TOF to confirm molecular ions (e.g., [M+H]⁺ at m/z 237.1234) .

- IR spectroscopy : Detect ester C=O stretches (~1720 cm⁻¹) and amine N-H bends (~1600 cm⁻¹) .

Advanced Question: How should researchers interpret contradictory spectral data (e.g., unexpected peaks in NMR)?

Methodological Answer:

Contradictions may arise from impurities or tautomerism. Steps for resolution:

Repeat purification : Use preparative HPLC to isolate the compound.

Variable-temperature NMR : Identify dynamic processes (e.g., rotamers) by acquiring spectra at 25°C and −40°C .

Cross-validate with XRD : Resolve structural ambiguities via single-crystal X-ray diffraction .

Basic Question: What safety protocols are essential for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of vapors (PEL: <1 mg/m³) .

- Spill management : Neutralize acidic byproducts with sodium bicarbonate and adsorb residues using vermiculite .

Advanced Question: How can researchers mitigate hazardous byproducts during synthesis?

Methodological Answer:

- In situ monitoring : Use FTIR or Raman spectroscopy to detect intermediates like chlorinated byproducts .

- Green chemistry : Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) .

- Waste treatment : Degrade reactive byproducts via photochemical oxidation (UV/H₂O₂) .

Basic Question: What biological targets are associated with this compound derivatives?

Methodological Answer:

This compound’s derivatives (e.g., RXR agonists) target nuclear receptors involved in metabolic regulation. For example, methyl 6-[(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbonyl]nicotinate activates RXR-α with EC₅₀ values <100 nM . Assays include:

- Luciferase reporter gene assays in HEK293 cells.

- Competitive binding studies using ³H-labeled ligands .

Advanced Question: How can researchers design bioassays to evaluate receptor-binding kinetics?

Methodological Answer:

- Surface plasmon resonance (SPR) : Measure real-time binding affinity (KD) by immobilizing RXR-α on sensor chips .

- Microscale thermophoresis (MST) : Use fluorescently labeled ligands to quantify binding in solution (nM–μM range) .

- Molecular docking : Validate experimental data with AutoDock Vina to predict binding poses .

Basic Question: How should researchers address discrepancies in published bioactivity data?

Methodological Answer:

- Meta-analysis : Pool data from ≥5 studies using random-effects models to account for variability .

- Dose-response normalization : Express results as % inhibition relative to positive controls (e.g., 9-cis retinoic acid) .

- Replicate experiments : Verify findings in ≥3 independent trials with blinded data analysis .

Advanced Question: What strategies stabilize this compound under varying pH and temperature?

Methodological Answer:

- pH stability : Store in buffered solutions (pH 6–8) to prevent ester hydrolysis .

- Lyophilization : Increase shelf life by freeze-drying and storing at −20°C under argon .

- Accelerated stability testing : Use HPLC to monitor degradation at 40°C/75% RH over 4 weeks .

Basic Question: How can researchers design a systematic review of this compound’s applications?

Methodological Answer:

- Search strategy : Use PubMed/Scifinder keywords: "nicotinate derivatives," "RXR agonists," "synthetic methods."

- Inclusion criteria : Prioritize peer-reviewed studies with full experimental details .

- Risk of bias assessment : Apply ROBINS-I tool to evaluate confounding factors .

Advanced Question: How to integrate contradictory findings from in vitro and in vivo studies?

Methodological Answer:

- Cross-species validation : Compare human and murine metabolic pathways using hepatocyte microsomes .

- PK/PD modeling : Simulate tissue distribution and receptor occupancy with Compartmental models .

- Omics integration : Link transcriptomic data (RNA-seq) with phenotypic outcomes to resolve mechanistic conflicts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.